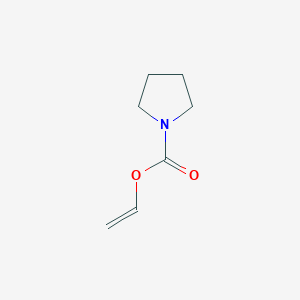
Ethenyl pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl pyrrolidine-1-carboxylate (EPYC) is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. EPYC is a derivative of pyrrolidine and is commonly used as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of Ethenyl pyrrolidine-1-carboxylate is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Ethenyl pyrrolidine-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Ethenyl pyrrolidine-1-carboxylate has also been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
Ethenyl pyrrolidine-1-carboxylate has been found to possess various biochemical and physiological effects. In animal studies, Ethenyl pyrrolidine-1-carboxylate has been shown to reduce inflammation and pain. Ethenyl pyrrolidine-1-carboxylate has also been found to exhibit antioxidant activity, which may help protect cells from oxidative damage. Additionally, Ethenyl pyrrolidine-1-carboxylate has been found to exhibit neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethenyl pyrrolidine-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Ethenyl pyrrolidine-1-carboxylate is also stable under a wide range of conditions, allowing for easy storage and handling. However, one limitation is that the mechanism of action of Ethenyl pyrrolidine-1-carboxylate is not well understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Ethenyl pyrrolidine-1-carboxylate. One area of interest is the development of Ethenyl pyrrolidine-1-carboxylate-based drugs for the treatment of various diseases, including arthritis and cancer. Another area of interest is the investigation of the mechanism of action of Ethenyl pyrrolidine-1-carboxylate, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of Ethenyl pyrrolidine-1-carboxylate in humans.
Synthesemethoden
The synthesis of Ethenyl pyrrolidine-1-carboxylate can be achieved through various methods, including the reaction of pyrrolidine with maleic anhydride or fumaric acid. Ethenyl pyrrolidine-1-carboxylate can also be synthesized through the reaction of pyrrolidine with acrylonitrile, followed by hydrolysis of the resulting nitrile.
Wissenschaftliche Forschungsanwendungen
Ethenyl pyrrolidine-1-carboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, Ethenyl pyrrolidine-1-carboxylate has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases, including arthritis and cancer. Ethenyl pyrrolidine-1-carboxylate has also been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
15453-22-2 |
|---|---|
Produktname |
Ethenyl pyrrolidine-1-carboxylate |
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
ethenyl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)8-5-3-4-6-8/h2H,1,3-6H2 |
InChI-Schlüssel |
ZXZIAYPVRIZYNZ-UHFFFAOYSA-N |
SMILES |
C=COC(=O)N1CCCC1 |
Kanonische SMILES |
C=COC(=O)N1CCCC1 |
Synonyme |
1-Pyrrolidinecarboxylicacid,ethenylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
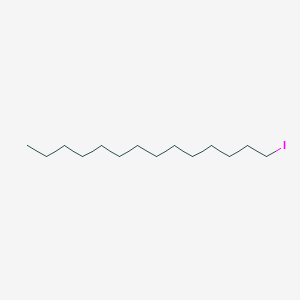
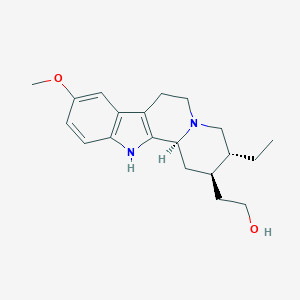
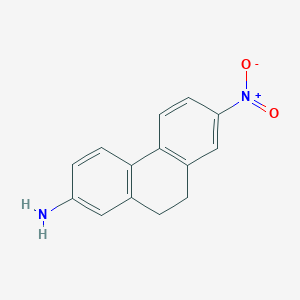
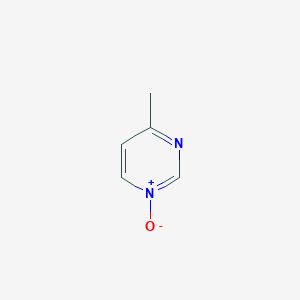
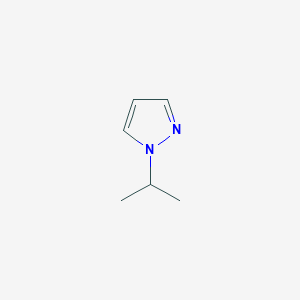
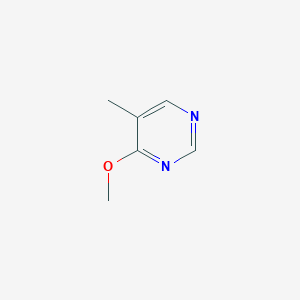
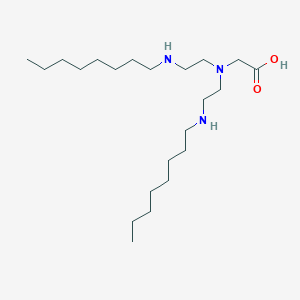
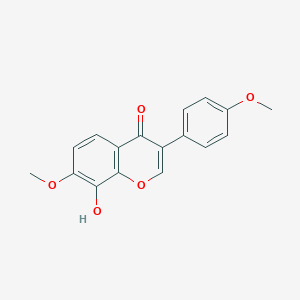
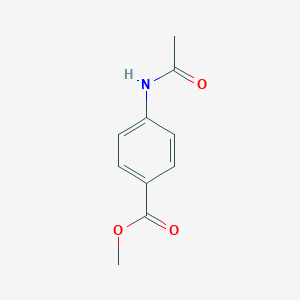
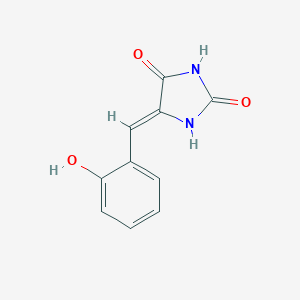
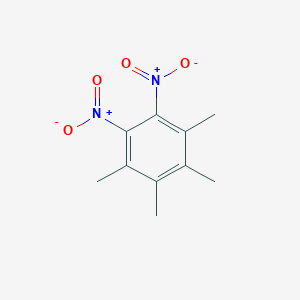
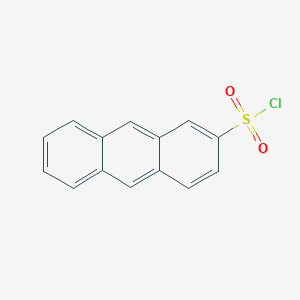
![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)